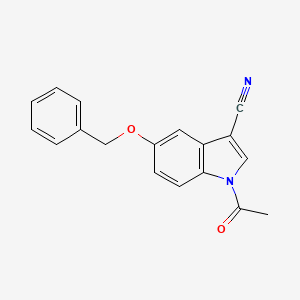
1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile is a heterocyclic compound that contains an indole core structure Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as aniline and acetophenone.
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where aniline reacts with acetophenone in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, where the corresponding bromo derivative is reacted with sodium cyanide in the presence of a phase transfer catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of the indole core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indole derivatives with various functional groups replacing the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-5-(4-methoxyphenyl)-1H-indole-3-carbonitrile: Similar structure with a methoxy group instead of a benzyloxy group.
1-Acetyl-5-bromoindoline: Contains a bromo group instead of a benzyloxy group.
1-Acetyl-5-hydroxy-2-phenylpyrazolidine: Contains a pyrazolidine ring instead of an indole ring.
Uniqueness: 1-Acetyl-5-(benzyloxy)-1H-indole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1-acetyl-5-phenylmethoxyindole-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-13(21)20-11-15(10-19)17-9-16(7-8-18(17)20)22-12-14-5-3-2-4-6-14/h2-9,11H,12H2,1H3 |
InChI-Schlüssel |
QLAJLMAYLQNOBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

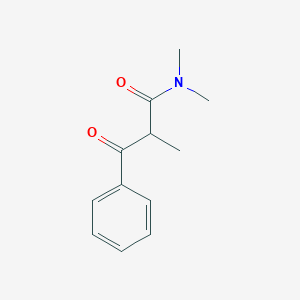
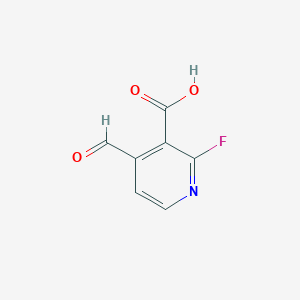
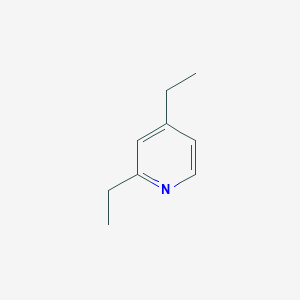
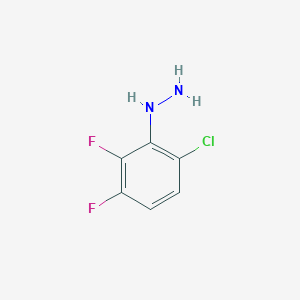
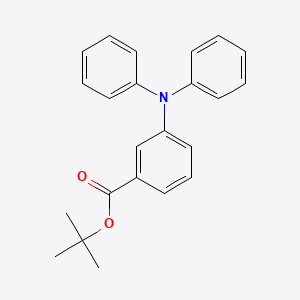
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
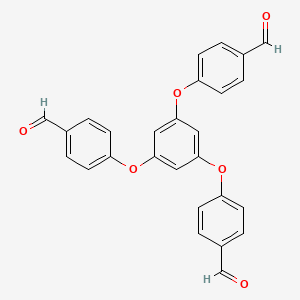
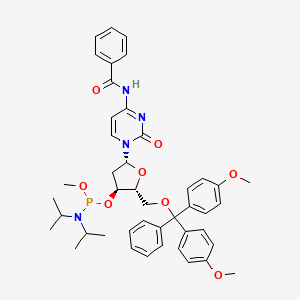

![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
